molecular formula C12H16N2O4 B2483589 N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034388-47-9

N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No. B2483589
CAS RN: 2034388-47-9
M. Wt: 252.27
InChI Key: VSPOYGVBHFICFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves nucleophilic substitution reactions, amide formation, and sometimes complex organometallic chemistry for functional group introductions. For a molecule like N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, one might predict a multi-step synthesis beginning with nicotinic acid or nicotinamide as the core structure. The introduction of the tetrahydrofuran and methoxy groups could involve strategies like O-alkylation reactions. Abdel-Aziz's work on nicotinamide and nicotinic acid derivatives through Lewis acid-promoted nucleophilic substitution reactions provides a foundational approach that could be adapted for this compound (Abdel-Aziz, 2007).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for understanding their chemical behavior and potential applications. Structural analysis typically involves X-ray crystallography or NMR spectroscopy. Cobo et al. discussed how similar compounds exhibit polarized electronic structures, which could imply that N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide might also show such characteristics, influencing its reactivity and interactions with biological molecules (Cobo et al., 2008).

Chemical Reactions and Properties

Nicotinamide derivatives engage in various chemical reactions, including redox reactions, complexation with metals, and participation in biochemical pathways. The presence of functional groups like methoxy and tetrahydrofuran in N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide suggests reactivity towards electrophilic and nucleophilic agents, as well as potential for forming hydrogen bonds and other non-covalent interactions. The study by Babault et al. on bisubstrate inhibitors of nicotinamide N-methyltransferase hints at the nuanced reactivity of nicotinamide derivatives (Babault et al., 2018).

Scientific Research Applications

Synthesis and Antineoplastic Activities N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is part of a broader class of compounds that includes various 6-substituted nicotinamides. These compounds have been synthesized and evaluated for their antineoplastic activities. In particular, the synthesis of 6-methoxy-nicotinamide and related compounds has been reported, highlighting moderate activity against leukemia in preliminary screenings. This suggests a potential application of these compounds in cancer research and therapy (Ross, 1967).

Enzymatic Activity and Metabolic Implications The study of nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide and related compounds, provides insight into the metabolic roles of such substances. Understanding the biochemical properties and individual variation of NNMT activity, as well as its structural basis for substrate recognition, is crucial for exploring the therapeutic potential of nicotinamide derivatives in metabolic disorders and cancer (Rini et al., 1990; Peng et al., 2011).

Herbicidal Activity Research into N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has unveiled their excellent herbicidal activity against specific weeds. This area of study demonstrates the utility of nicotinamide derivatives in agricultural sciences, offering a foundation for developing new herbicides based on these chemical structures (Yu et al., 2021).

Epigenetic Remodeling in Cancer NNMT, an enzyme overexpressed in various cancers, plays a role in epigenetic remodeling by affecting the methylation potential of cancer cells. This process, driven by the consumption of methyl units from S-adenosyl methionine, suggests a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells, pointing to potential cancer therapy targets (Ulanovskaya et al., 2013).

Inhibition of Oxidative Metabolism Nicotinamide and its derivatives have been shown to inhibit the metabolism of substrates by hepatic microsomal mixed-function oxidase. This inhibition has implications for understanding the interaction between nicotinamide derivatives and metabolic pathways, potentially informing drug development and therapeutic strategies (Schenkman et al., 1967).

properties

IUPAC Name

N-methoxy-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-16-14-12(15)9-4-5-11(13-7-9)18-8-10-3-2-6-17-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPOYGVBHFICFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CN=C(C=C1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.